molecular formula C22H29IN2O B12724054 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium iodide CAS No. 116955-30-7

1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium iodide

Cat. No.: B12724054
CAS No.: 116955-30-7
M. Wt: 464.4 g/mol
InChI Key: YVQMYSACHYCCFB-UHFFFAOYSA-N
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Description

1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium iodide is a quaternary ammonium compound known for its antimuscarinic properties. It is often used in the treatment of gastrointestinal disorders, such as peptic ulcers and hyperacidity, due to its ability to reduce smooth muscle spasms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium iodide typically involves the reaction of 3-carbamoyl-3,3-diphenylpropylamine with methylpiperidine in the presence of an iodinating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium iodide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by blocking muscarinic acetylcholine receptors, thereby inhibiting the action of acetylcholine on smooth muscles. This leads to a reduction in muscle spasms and secretion of gastric acids. The primary molecular targets are the M1 and M3 muscarinic receptors, which are involved in gastrointestinal motility and secretion .

Comparison with Similar Compounds

Uniqueness: 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium iodide is unique due to its specific structural features, which confer higher selectivity and potency in blocking muscarinic receptors compared to other similar compounds. This makes it particularly effective in treating gastrointestinal disorders .

Properties

CAS No.

116955-30-7

Molecular Formula

C22H29IN2O

Molecular Weight

464.4 g/mol

IUPAC Name

4-(1-methylpiperidin-1-ium-1-yl)-2,2-diphenylbutanamide;iodide

InChI

InChI=1S/C22H28N2O.HI/c1-24(16-9-4-10-17-24)18-15-22(21(23)25,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14H,4,9-10,15-18H2,1H3,(H-,23,25);1H

InChI Key

YVQMYSACHYCCFB-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.[I-]

Origin of Product

United States

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